N'-(4-methoxybenzylidene)-2-(2-naphthyloxy)acetohydrazide N'-(4-methoxybenzylidene)-2-(2-naphthyloxy)acetohydrazide
Brand Name: Vulcanchem
CAS No.: 303065-94-3
VCID: VC15694012
InChI: InChI=1S/C20H18N2O3/c1-24-18-9-6-15(7-10-18)13-21-22-20(23)14-25-19-11-8-16-4-2-3-5-17(16)12-19/h2-13H,14H2,1H3,(H,22,23)/b21-13+
SMILES:
Molecular Formula: C20H18N2O3
Molecular Weight: 334.4 g/mol

N'-(4-methoxybenzylidene)-2-(2-naphthyloxy)acetohydrazide

CAS No.: 303065-94-3

Cat. No.: VC15694012

Molecular Formula: C20H18N2O3

Molecular Weight: 334.4 g/mol

* For research use only. Not for human or veterinary use.

N'-(4-methoxybenzylidene)-2-(2-naphthyloxy)acetohydrazide - 303065-94-3

Specification

CAS No. 303065-94-3
Molecular Formula C20H18N2O3
Molecular Weight 334.4 g/mol
IUPAC Name N-[(E)-(4-methoxyphenyl)methylideneamino]-2-naphthalen-2-yloxyacetamide
Standard InChI InChI=1S/C20H18N2O3/c1-24-18-9-6-15(7-10-18)13-21-22-20(23)14-25-19-11-8-16-4-2-3-5-17(16)12-19/h2-13H,14H2,1H3,(H,22,23)/b21-13+
Standard InChI Key KXTXPIHDPBDAHU-FYJGNVAPSA-N
Isomeric SMILES COC1=CC=C(C=C1)/C=N/NC(=O)COC2=CC3=CC=CC=C3C=C2
Canonical SMILES COC1=CC=C(C=C1)C=NNC(=O)COC2=CC3=CC=CC=C3C=C2

Introduction

N'-(4-methoxybenzylidene)-2-(2-naphthyloxy)acetohydrazide is a hydrazide derivative that has garnered significant attention in the scientific community due to its unique molecular structure and potential biological activities. This compound features a methoxybenzylidene group and a naphthyloxy moiety, which contribute to its lipophilicity and reactivity. The presence of these functional groups enhances its interactions with biological targets, making it a promising candidate for applications in medicinal chemistry.

Synthesis Methods

The synthesis of N'-(4-methoxybenzylidene)-2-(2-naphthyloxy)acetohydrazide typically involves a condensation reaction between 4-methoxybenzaldehyde and 2-(2-naphthyloxy)acetohydrazide. This reaction can be facilitated under acidic or basic conditions, often utilizing catalysts to enhance yield and purity.

Biological Activities

N'-(4-methoxybenzylidene)-2-(2-naphthyloxy)acetohydrazide exhibits significant antimicrobial properties, which are hypothesized to be due to its ability to inhibit key enzymes or disrupt cellular processes in target organisms. Similar hydrazide derivatives have shown antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . Additionally, some hydrazide derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapy.

Chemical Reactions

This compound participates in various chemical reactions typical for hydrazone compounds, including hydrolysis and condensation reactions with carbonyl compounds to form hydrazones. These reactions can be utilized in synthetic pathways to modify the compound for enhanced biological activity or to create derivatives with different properties.

Comparison with Similar Compounds

Several compounds share structural similarities with N'-(4-methoxybenzylidene)-2-(2-naphthyloxy)acetohydrazide. A comparison of these compounds is provided in the table below:

Compound NameStructureBiological ActivityUnique Features
N'-(4-hydroxybenzylidene)-2-(naphthyloxy)acetohydrazideSimilar to N'-(4-methoxybenzylidene)-2-(2-naphthyloxy)acetohydrazideAntimicrobialHydroxyl group enhances solubility
N'-(4-nitrobenzylidene)-2-(naphthyloxy)acetohydrazideSimilar to N'-(4-methoxybenzylidene)-2-(2-naphthyloxy)acetohydrazideAnticancerNitro group increases reactivity
N'-(3,5-dichloro-4-methoxybenzylidene)-2-(naphthyloxy)acetohydrazideSimilar to N'-(4-methoxybenzylidene)-2-(2-naphthyloxy)acetohydrazideAntimicrobialChlorine substituents enhance potency

Research Findings and Applications

Research has indicated that N'-(4-methoxybenzylidene)-2-(2-naphthyloxy)acetohydrazide exhibits significant biological activities, particularly in antimicrobial and anticancer domains. Studies have shown that similar hydrazide derivatives possess antibacterial properties against various strains of bacteria . The presence of functional groups such as methoxy and naphthyloxy enhances the pharmacological profile of these compounds, making them promising candidates for therapeutic applications.

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